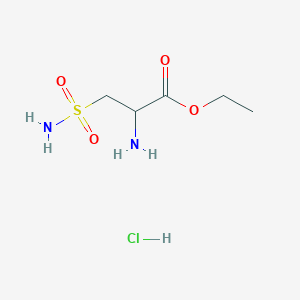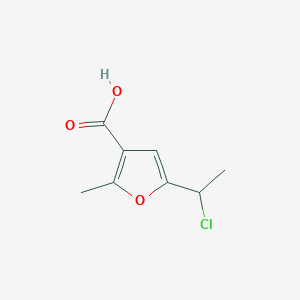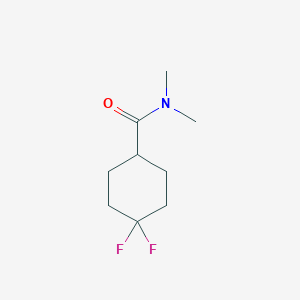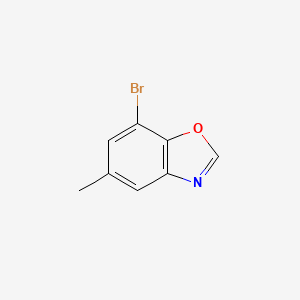
5-methyl-2-(trifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(trifluoromethyl)pyridin-3-amine, also known as 5-MTP, is an organic compound belonging to the family of heterocyclic amines. It is an important intermediate in the synthesis of various organic compounds, and has been widely studied for its biological activities. 5-MTP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases.
作用機序
The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, it has been found to reduce the levels of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer’s disease. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to reduce the levels of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
5-methyl-2-(trifluoromethyl)pyridin-3-amine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a few steps. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is not very soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.
将来の方向性
There are a number of potential future directions for the research and development of 5-methyl-2-(trifluoromethyl)pyridin-3-amine. For example, further research is needed to better understand its mechanism of action, and to develop novel pharmaceuticals based on its structure. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the synthesis of other organic compounds.
合成法
The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine involves a number of steps, beginning with the preparation of the starting material, 2-trifluoromethylpyridine. This is followed by the reaction of the 2-trifluoromethylpyridine with methyl iodide, and then the reaction of the resulting 2-methyl-2-trifluoromethylpyridine with a base such as sodium hydroxide. Finally, the reaction of the resulting 5-methyl-2-trifluoromethylpyridine with a reducing agent such as sodium borohydride yields 5-methyl-2-(trifluoromethyl)pyridin-3-amine.
科学的研究の応用
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been studied extensively for its biological activities, and has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases. For example, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of rheumatoid arthritis, and has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of Alzheimer’s disease, and has been found to reduce the levels of amyloid-beta peptide.
特性
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRZWQXZKNNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)pyridin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)


![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)

![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
